molecular formula C17H13ClFNO3 B5730741 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide

Katalognummer B5730741
Molekulargewicht: 333.7 g/mol
InChI-Schlüssel: LCHSCQDWQQRMDT-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in maintaining the salt and water balance in various tissues, including the lungs, pancreas, and sweat glands. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the function of CFTR protein.

Wirkmechanismus

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide acts as a potent and selective inhibitor of CFTR protein by binding to a specific site on the protein. The binding of this compound prevents the opening of the chloride ion channel, leading to reduced chloride and water secretion in various tissues. This results in increased hydration of airway surfaces and improved mucociliary clearance, which can help alleviate the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that this compound can effectively inhibit the activity of CFTR protein, leading to increased hydration of airway surfaces and improved mucociliary clearance. In vivo studies using animal models of cystic fibrosis have also shown promising results, with improved lung function and reduced inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has several advantages for lab experiments, including its potent and selective inhibition of CFTR protein, which allows for precise control of chloride and water secretion in various tissues. However, this compound also has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide, including the development of more potent and selective inhibitors of CFTR protein, the optimization of dosing regimens and administration routes, and the exploration of combination therapies with other drugs for the treatment of cystic fibrosis. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as chronic obstructive pulmonary disease and bronchiectasis.

Synthesemethoden

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2-amino-5-chloro-6-fluorobenzophenone in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with acryloyl chloride and triethylamine to obtain this compound. The purity and yield of the compound can be improved using various purification techniques, such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acrylamide has been extensively studied for its potential therapeutic applications in cystic fibrosis. In vitro studies have shown that this compound can effectively inhibit the activity of CFTR protein, leading to increased hydration of airway surfaces and improved mucociliary clearance. In vivo studies using animal models of cystic fibrosis have also shown promising results, with improved lung function and reduced inflammation.

Eigenschaften

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-11-4-6-15-16(10-11)23-9-8-22-15/h1-7,10H,8-9H2,(H,20,21)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSCQDWQQRMDT-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.